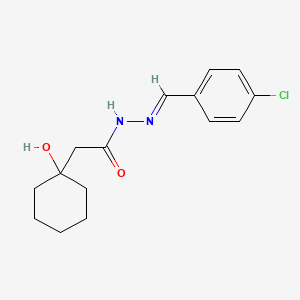

![molecular formula C15H16FN3O3S2 B5559368 4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5559368.png)

4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves connecting reactions between thiadiazol and N-substituted piperazine, showcasing the versatility and adaptability of piperazine derivatives in chemical synthesis. Optimal conditions for these syntheses include the use of acetonitrile as a solvent and triethylamine as an acid acceptor, yielding significant results under relatively mild conditions (Wu Qi, 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-phenyl-piperazine-1-sulfonamide, has been elucidated through X-ray crystallography, revealing crystallization in monoclinic systems. The structures exhibit layers of polar regions enclosed by hydrogen bonds and hydrophobic regions characterized by π-π stacking interactions, highlighting the structural diversity and complexity of these molecules (M. Berredjem et al., 2010).

Chemical Reactions and Properties

Rapid synthesis methods have been developed for piperazine formation, demonstrating the chemical reactivity and potential modifications of piperazine-based compounds. These methods have been applied in the preparation of precursors for positron emission tomography studies, indicating the importance of chemical reactions in enhancing the utility of such compounds (M. Collins et al., 1992).

Physical Properties Analysis

While specific studies on the physical properties of 4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide are not readily available, research on similar compounds provides insights into their characteristics. For instance, piperazine derivatives' solubility, crystallinity, and thermal stability are crucial for their application in various fields, including pharmaceuticals and materials science.

Chemical Properties Analysis

The chemical properties, such as reactivity towards different substrates, the stability of the compounds under various conditions, and their interaction with biological targets, are pivotal. For example, sulfonamide derivatives exhibit significant inhibitory activity against carbonic anhydrase enzymes, showcasing the potential therapeutic applications of these molecules (C. Congiu et al., 2015).

Scientific Research Applications

Antibacterial Activities

Research has shown that derivatives of piperazine, including structures similar to 4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide, exhibit antibacterial properties. For instance, a study by Wu Qi (2014) on piperazine derivatives demonstrated notable antibacterial activities against various pathogens, suggesting potential applications in fighting bacterial infections (Wu Qi, 2014).

Enantioselective Catalysis

Piperazine derivatives have been used as highly enantioselective Lewis basic catalysts in chemical reactions. Zhouyu Wang et al. (2006) explored the use of l-Piperazine-2-carboxylic acid derived N-formamides, highlighting the critical role of the arene sulfonyl group for achieving high enantioselectivity, relevant in the synthesis of various chemical compounds (Wang et al., 2006).

Radio-Tracer Development

Derivatives of piperazine, such as 4-fluorophenylpiperazine, have been used in the development of radio-tracers for medical imaging. M. Haka et al. (1989) reported on the use of aromatic nucleophilic substitution for creating radio-tracers, implying potential applications in diagnostic imaging and research (Haka et al., 1989).

Crystallography and Molecular Structure Analysis

The structure of compounds like 4-phenyl-piperazine-1-sulfonamide has been determined using X-ray crystallography. Research by M. Berredjem et al. (2010) on such compounds provides valuable insights into their molecular structure, crucial for understanding their chemical behavior and potential applications (Berredjem et al., 2010).

Antiproliferative Agents in Cancer Research

Piperazine derivatives have been studied for their antiproliferative activities against cancer cell lines. Dongjun Fu et al. (2017) synthesized sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety, showing significant activity against various cancer cell lines, indicating potential use in cancer treatment (Fu et al., 2017).

properties

IUPAC Name |

4-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3S2/c16-11-1-3-12(4-2-11)18-5-7-19(8-6-18)24(21,22)13-9-14(15(17)20)23-10-13/h1-4,9-10H,5-8H2,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDWZSOECPSORD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CSC(=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

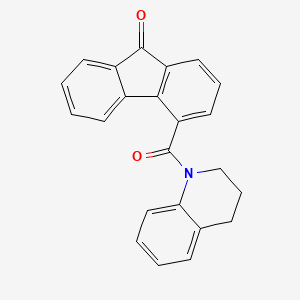

![2-(4-{[7-fluoro-2-(4-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5559292.png)

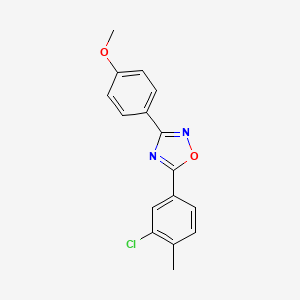

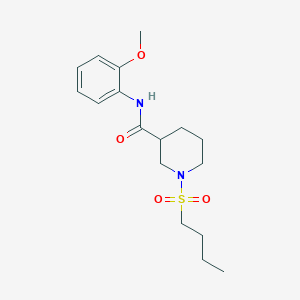

![(4aR*,7aS*)-1-isobutyl-4-[(2-methoxy-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559313.png)

![(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5559316.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559322.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine](/img/structure/B5559328.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5559332.png)

![N-ethyl-6-methyl-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5559343.png)

![4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5559357.png)

![2-[(2-methylphenyl)amino]-N'-{[3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B5559389.png)

![2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5559394.png)